hex-2-enedioic acid

Description

Nomenclature and Stereoisomeric Forms of Hex-2-enedioic Acid

The systematic IUPAC name for this compound is this compound, which clearly indicates a six-carbon chain with a double bond at the second carbon position and carboxylic acid groups at both ends. Due to the presence of the carbon-carbon double bond, this compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis).

The (E)-isomer is commonly referred to as trans-2-hexenedioic acid, while the (Z)-isomer is known as cis-2-hexenedioic acid. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms around the double bond. In the trans-isomer, the substituent groups are on opposite sides of the double bond, generally resulting in a more linear and stable conformation. Conversely, in the cis-isomer, the substituent groups are on the same side of the double bond.

| Property | (E)-hex-2-enedioic acid | (Z)-hex-2-enedioic acid |

| Systematic Name | (E)-hex-2-enedioic acid | (Z)-hex-2-enedioic acid |

| Common Name | trans-2-hexenedioic acid | cis-2-hexenedioic acid |

| Synonyms | trans-2,3-dehydroadipic acid | - |

| Molecular Formula | C6H8O4 | C6H8O4 |

| Molecular Weight | 144.12 g/mol | 144.12 g/mol |

| CAS Number | 4440-68-0 | - |

Significance within Organic Chemistry and Biochemistry

This compound holds significance in both organic chemistry and biochemistry due to its versatile reactivity and its role in metabolic processes.

In the realm of organic chemistry, this compound serves as a valuable building block for the synthesis of various organic compounds. The presence of both a double bond and two carboxylic acid groups allows for a wide range of chemical transformations. The double bond can undergo reactions such as hydrogenation, halogenation, and epoxidation, while the carboxylic acid moieties can participate in esterification, amidation, and polymerization reactions. For instance, it is a precursor in the synthesis of dodecanedioic acid. biosynth.com

From a biochemical perspective, trans-2-hexenedioic acid is recognized as a metabolite of adipic acid. ebi.ac.uk It is classified as a medium-chain fatty acid, which are fatty acids with an aliphatic tail containing between 4 and 12 carbon atoms. Its presence in human urine has been a subject of study, with increased excretion levels being associated with certain disorders of fatty acid metabolism. ebi.ac.uk This suggests its potential as a biomarker for monitoring metabolic health. The metabolic origin of trans-2-hexenedioic acid is thought to be the dehydrogenation of adipic acid. ebi.ac.uk

Overview of Key Research Domains for this compound

The unique properties of this compound have led to its investigation in several key research domains, most notably in the development of sustainable chemical production methods.

A significant area of research is the use of this compound as an intermediate in the biocatalytic production of valuable chemicals from renewable resources. For example, engineered microorganisms can convert glucose into this compound, which is then further transformed into adipic acid. Adipic acid is a crucial precursor for the production of nylon-6,6 polymers. This bio-based production route offers a more sustainable alternative to the conventional petroleum-based manufacturing of adipic acid.

Furthermore, research has explored the conversion of this compound into other commercially important compounds. For instance, it can be a stepping stone in the microbial synthesis of 1,6-hexanediol (B165255) and 1,6-hexamethylenediamine, both of which are important monomers for the polymer industry. These biocatalytic processes often involve genetically engineered microorganisms to optimize the metabolic pathways for the efficient conversion of this compound.

The compound is also utilized in more fundamental research, such as in studies of metathesis reactions where it can act as a solid catalyst. biosynth.com Its ability to interact with other molecules, for example by inhibiting chloride ion binding to carbon sources, is another area of investigation. biosynth.com

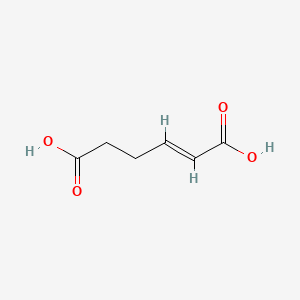

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBSUGYTMJWPAX-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801333155 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-2-Hexenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4440-68-0 | |

| Record name | (E)-hex-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Hex 2 Enedioic Acid

Classical Chemical Synthesis Routes for Hex-2-enedioic Acid

Classical synthesis provides foundational approaches to producing this compound, often commencing from readily available precursors. These routes are crucial for establishing reaction pathways and understanding the influence of reaction conditions on product formation.

Multi-step synthesis is a strategic approach for constructing a target molecule through a sequence of chemical reactions. vapourtec.com This methodology is employed when a direct, single-step synthesis is not feasible or is less efficient. vapourtec.com By carefully planning the sequence of reactions, chemists can build complex molecules like this compound from simpler starting materials in a controlled manner. vapourtec.com These classical sequences are fundamental in organic chemistry for creating specific isomers and derivatives of the target compound.

The Claisen rearrangement is a powerful and widely used carbon-carbon bond-forming reaction. wikipedia.org It is classified as a afinitica.comafinitica.com-sigmatropic rearrangement, where an allyl vinyl ether is thermally converted into a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a concerted, cyclic transition state and is known for its high degree of stereocontrol, making it particularly suitable for the synthesis of compounds like this compound and its derivatives. organic-chemistry.org

A notable variation of the Claisen rearrangement is the Johnson-Claisen rearrangement. This reaction involves an allylic alcohol reacting with an orthoester, typically in the presence of a weak acid catalyst such as propionic acid, to yield a γ,δ-unsaturated ester. wikipedia.orglibretexts.org The process often requires elevated temperatures to proceed efficiently. wikipedia.orglibretexts.org

A direct application of this method has been demonstrated in the synthesis of this compound diesters. The reaction of methyl vinyl glycolate (B3277807), an allylic alcohol, with an orthoacetate serves as a precursor to the target compound's ester form. Specific findings from this approach are detailed below.

| Reactants | Product | Isolated Yield |

|---|---|---|

| Methyl Vinyl Glycolate + Trimethyl Orthoacetate | Dimethyl (E)-hex-2-enedioate | 72% |

| Methyl Vinyl Glycolate + Triethyl Orthoacetate | 6-ethyl 1-methyl (E)-hex-2-enedioate | 74% |

The Ireland-Claisen rearrangement is another powerful variant that converts an allylic ester directly into a γ,δ-unsaturated carboxylic acid. wikipedia.orgwikipedia.org This transformation proceeds under much milder conditions than the Johnson-Claisen rearrangement. nrochemistry.com The reaction is initiated by treating the allylic ester with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then trapped with a trialkylsilyl halide to generate a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. libretexts.orgnrochemistry.comorganic-chemistry.org This intermediate undergoes the afinitica.comafinitica.com-sigmatropic rearrangement, often at or below room temperature. libretexts.org

A key advantage of the Ireland-Claisen rearrangement is its excellent stereochemical control. nih.gov The geometry of the intermediate silyl ketene acetal can be selectively controlled by the choice of solvent system (e.g., THF for (Z)-enolates or THF/HMPA for (E)-enolates), which in turn dictates the stereochemistry of the final carboxylic acid product. This makes it a highly valuable method for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids like this compound. tcichemicals.com

Claisen Rearrangement Applications in this compound Formation

Catalytic Approaches in this compound Synthesis and Derivatization

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are applicable to both the synthesis and subsequent modification of this compound.

Olefin metathesis is a powerful organic reaction that involves the redistribution of fragments of alkenes by the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org The reaction is catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). wikipedia.orgorganic-chemistry.org Because of its relative simplicity and tolerance for various functional groups, olefin metathesis often generates fewer by-products compared to other organic reactions. wikipedia.org

While specific documented instances of olefin metathesis for the direct synthesis of this compound are not prevalent, the methodology is well-suited for such transformations. For example, the self-metathesis of unsaturated fatty acids to produce symmetrical long-chain unsaturated dicarboxylic acids has been successfully demonstrated using Grubbs catalysts. researchgate.net In principle, a self-metathesis reaction of a suitable precursor like but-3-enoic acid could yield this compound and ethylene (B1197577). The removal of the volatile ethylene gas from the reaction mixture would drive the equilibrium toward the formation of the desired dicarboxylic acid product. organic-chemistry.org

Green Chemistry Principles in this compound Synthetic Strategies

The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics such as atom economy, E-factor, and reaction mass efficiency are utilized to assess the environmental footprint of synthetic routes. nih.govmdpi.comnih.gov

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. nih.govresearchgate.net An ideal reaction has an atom economy of 100%. For the synthesis of this compound, addition reactions, such as the catalytic carbonylation of butadiene, would theoretically offer a high atom economy. In contrast, multi-step syntheses involving protecting groups and stoichiometric reagents would inherently have a lower atom economy due to the generation of byproducts.

E-Factor: The E-factor, introduced by Roger Sheldon, provides a different perspective by quantifying the amount of waste produced per kilogram of product. nih.gov A lower E-factor signifies a greener process. The traditional synthesis of dicarboxylic acids often involves strong oxidants and organic solvents, leading to high E-factors. Biocatalytic routes or processes utilizing renewable feedstocks and greener solvents aim to minimize this value.

Table 1: Green Chemistry Metrics for Chemical Syntheses

| Metric | Formula | Ideal Value | Focus |

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Efficiency of atom incorporation |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Waste minimization |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | Overall mass efficiency of a reaction |

Chemical Reactivity and Functional Group Transformations of this compound

The chemical reactivity of this compound is dictated by its two carboxylic acid functional groups and the carbon-carbon double bond. This combination allows for a variety of transformations, making it a versatile building block in organic synthesis.

Hydrogenation of this compound to Saturated Dicarboxylic Acids (e.g., Adipic Acid)

The hydrogenation of the carbon-carbon double bond in this compound is a significant transformation, as it leads to the production of adipic acid, a key monomer in the synthesis of nylon-6,6. This reaction can be achieved through various catalytic methods.

Catalytic Hydrogenation: Conventional heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are effective for the hydrogenation of the double bond under hydrogen pressure. The reaction proceeds with high selectivity to yield adipic acid. Recent research has also explored electrochemical hydrogenation methods.

Biocatalytic Hydrogenation: An emerging green alternative to traditional chemical hydrogenation involves the use of enzymes. Enoate reductases (ERs) have been shown to effectively catalyze the hydrogenation of this compound to adipic acid with high conversion rates and yields. This biocatalytic approach operates under mild conditions and avoids the use of heavy metal catalysts.

Oxidative Transformations to Higher Functionality Compounds

The carbon-carbon double bond in this compound is susceptible to oxidative cleavage, which can lead to the formation of smaller, more highly functionalized molecules. This transformation typically involves strong oxidizing agents.

Ozonolysis: Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. libretexts.orglibretexts.org Treatment of this compound with ozone (O₃) would initially form an ozonide intermediate. Subsequent workup under oxidative conditions (e.g., with hydrogen peroxide) would cleave the double bond to yield succinic acid and oxalic acid. A reductive workup (e.g., with dimethyl sulfide) would produce succinaldehydic acid and glyoxylic acid.

Permanganate (B83412) Oxidation: Under strong oxidative conditions, such as hot, concentrated potassium permanganate (KMnO₄), the double bond of this compound can be cleaved to yield smaller carboxylic acids.

Epoxidation: The double bond can also be converted to an epoxide, a three-membered ring containing an oxygen atom. organic-chemistry.orgencyclopedia.pubyoutube.comyoutube.com This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide of this compound would be a highly reactive intermediate, susceptible to ring-opening reactions with various nucleophiles to introduce new functional groups.

Esterification and Other Carboxylic Acid Derivatizations

The two carboxylic acid groups of this compound can undergo a range of derivatization reactions, with esterification being a common and important transformation. libretexts.org

Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid. masterorganicchemistry.comyoutube.comyoutube.com By using a stoichiometric amount of a diol, such as ethylene glycol, a polyester (B1180765) can be formed. biosynth.com The reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester.

Other Derivatizations: Beyond esterification, the carboxylic acid groups can be converted into other functional groups such as acid chlorides, amides, and anhydrides using standard organic synthesis methodologies. These derivatives can then be used in a variety of subsequent reactions to build more complex molecules. For example, the reaction with thionyl chloride (SOCl₂) would yield the corresponding diacyl chloride, a highly reactive intermediate.

Table 2: Esterification of this compound

| Alcohol | Catalyst | Product |

| Ethanol (excess) | H₂SO₄ | Diethyl hex-2-enedioate |

| Methanol (excess) | HCl (gas) | Dimethyl hex-2-enedioate |

| Ethylene Glycol | p-Toluenesulfonic acid | Poly(ethylene hex-2-enedioate) |

Lactamization Reactions for this compound

Lactams are cyclic amides that are important structural motifs in many biologically active compounds. rsc.orgchim.it While direct lactamization of this compound is not a straightforward process, derivatives of the acid could potentially undergo intramolecular cyclization to form lactam rings.

A plausible, though not explicitly reported, pathway could involve the conversion of one of the carboxylic acid groups into an amine via a Curtius, Hofmann, or Schmidt rearrangement. For instance, conversion of one carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement, would yield an isocyanate. Intramolecular attack of the remaining carboxylic acid on the isocyanate, followed by decarboxylation, could theoretically lead to the formation of a lactam.

Alternatively, selective reduction of one carboxylic acid to an alcohol, followed by conversion of the alcohol to an amine, and subsequent intramolecular amidation with the remaining carboxylic acid group could also lead to a lactam. quimicaorganica.orgorganic-chemistry.orgresearchgate.net The success of such a reaction would depend on the regioselectivity of the initial functional group manipulation and the efficiency of the final cyclization step. The formation of different ring sizes (β-, γ-, δ-lactams) would be influenced by the position of the amine relative to the remaining carboxylic acid. nih.govresearchgate.net

Biosynthesis and Metabolic Pathways Involving Hex 2 Enedioic Acid

Role of Hex-2-enedioic Acid as a Key Metabolic Intermediate

This compound serves as a central intermediate in several proposed and studied metabolic pathways, most notably those focused on generating adipic acid from renewable resources. Its unsaturated nature makes it a prime candidate for hydrogenation reactions, which convert it into the saturated adipic acid. mdpi.comnih.govchemfont.ca

The concept of "reverse β-oxidation" has been explored as a strategic approach for the bio-based production of adipic acid. Within these pathways, this compound emerges as a crucial intermediate that requires conversion to adipic acid. mdpi.comresearchgate.netacs.orggoogle.com

The transformation of this compound into adipic acid involves the saturation of its carbon-carbon double bond. This conversion is accomplished through enzymatic hydrogenation. Research has identified specific enzymes capable of catalyzing this reaction, with enoate reductases (ERs) being prominently recognized. mdpi.comnih.govchemfont.canih.gov Studies have demonstrated that various enoate reductases can efficiently hydrogenate this compound to adipic acid, achieving high conversion rates in both in vivo and in vitro experimental systems. nih.govresearchgate.net For example, enoate reductases sourced from Clostridia and Bacillus coagulans have exhibited significant activity in this conversion process. nih.govresearchgate.net

Enoate reductases (ERs) constitute a class of oxidoreductases that catalyze the reduction of carbon-carbon double bonds in unsaturated compounds, typically utilizing NAD(P)H as a cofactor. nih.gov These enzymes have been the subject of investigation for their potential to hydrogenate this compound into adipic acid. nih.govresearchgate.net Research findings indicate that certain ERs, including ER-BC, ER-CA, and ER-CK, are capable of completely converting 2-hexenedioic acid to adipic acid within a few hours. researchgate.netrsc.org The substrate specificity of these ERs is comparable to that of biocompatible palladium catalysts, but they may offer higher conversion yields for this compound. nih.gov The efficiency of these enzymes in hydrogenating unsaturated dicarboxylic acids is considered vital for the development of sustainable bio-production routes for adipic acid. nih.gov

This compound can be generated as an intermediate during the catabolism of the amino acid lysine (B10760008). The degradation of lysine is a complex process that involves multiple enzymatic steps. One proposed route for the conversion of lysine to adipic acid includes the removal of the α-amino group, leading to the formation of this compound, which is subsequently hydrogenated to adipic acid. mdpi.comresearchgate.netresearchgate.net Although the complete lysine degradation pathway leading to adipic acid is still under investigation, this compound is recognized as a potential intermediate within this metabolic route. mdpi.comresearchgate.net

Another proposed pathway for adipic acid formation involves intermediates derived from 2-oxoadipic acid. While direct evidence detailing the dehydrogenation of 2-oxoadipic acid specifically to this compound is less extensively documented in the provided search results, 2-oxoadipic acid itself is a known intermediate in the metabolism of lysine and tryptophan. ebi.ac.uk Its conversion can lead to various downstream products, and its role in pathways leading to dicarboxylic acids such as adipic acid is an active area of metabolic research.

The reductive citric acid cycle, also referred to as the reverse TCA cycle, is a metabolic pathway utilized by certain organisms for the synthesis of carbon compounds from carbon dioxide. nih.govwikipedia.orgresearchgate.net While this compound is not a direct intermediate in the canonical reductive citric acid cycle, the cycle's function in carbon fixation and the synthesis of diverse organic molecules suggests potential indirect associations or the presence of related metabolic activities in organisms that employ such cycles. nih.govwikipedia.org The broader context of carbon metabolism, encompassing pathways that either generate or consume dicarboxylic acids, can be linked to the central role of the TCA cycle in cellular biosynthesis. nih.govlibretexts.org

Derivatives and Analogues of Hex 2 Enedioic Acid: Synthesis and Characterization

Structurally Modified Hex-2-enedioic Acid Compounds

This section details the synthesis and characterization of this compound derivatives featuring halogenation, oxo-substitution, and alkyl substitution.

Halogenated and Oxo-Substituted Derivatives

The synthesis and characterization of this compound derivatives with halogen and oxo substitutions present challenges due to limited detailed synthetic information in the retrieved results.

(E)-2-chloro-4-oxothis compound: This compound is described by its chemical structure, featuring a six-carbon chain with a double bond between C2 and C3, a chlorine atom at C2, a ketone at C4, and carboxylic acid groups at C1 and C6 Current time information in Bangalore, IN.. Its synthesis is generally understood to involve multi-step reactions from simpler organic compounds Current time information in Bangalore, IN.. However, specific synthetic protocols, yields, or detailed characterization data such as NMR or IR spectra are not provided in the current search results.

(Z)-2-Chloro-4-oxo-2-Hexenedioic acid: Identified by CAS number 24759-04-4, this compound has a molecular formula of C₆H₅ClO₅ and a molecular weight of 192.56 g/mol chemblink.com. Calculated properties include a density of 1.622 g/cm³ and a boiling point of 423.852 °C chemblink.com. Detailed synthesis or characterization data are not available from the provided snippets.

4-Methyl-5-oxothis compound: This compound is listed with CAS number 412324-07-3 otago.ac.nz. It is noted in chemical databases and as a related compound in some studies rsc.orgnih.govvulcanchem.com. However, specific synthetic routes or detailed characterization data are not extensively reported in the retrieved search results.

4-Oxothis compound (Maleylacetic acid): Also known as 2-maleylacetic acid or maleylacetic acid, its IUPAC name is (2Z)-4-oxothis compound ecmdb.cawikipedia.org. It is recognized as a metabolite in bacterial degradation pathways, such as the biodegradation of catechin (B1668976) by Bradyrhizobium japonicum, involving the enzyme maleylacetate (B1240894) reductase ebi.ac.ukwikipedia.org. Its formation can occur via the conversion of 4-carboxymethylenebut-2-en-4-olide (B1220532) ymdb.caecmdb.ca. Specific synthetic methods for its preparation are not detailed in the provided information.

Hydroxylated Derivatives

3-Hydroxythis compound: This hydroxylated derivative has been identified in metabolomic analyses and studies concerning microbial degradation researchgate.netrhhz.netresearchgate.netnih.govlipidmaps.org. However, specific synthetic routes or detailed experimental characterization data for its preparation are not available in the search results.

Alkyl-substituted Derivatives

(Z)-2-Ethylthis compound: This compound has been reported as a novel polyketide isolated from the co-culture of marine-derived fungi Penicillium sp. Ma(M3)V and Trichoderma sp. Gc(M2)1 nih.govresearchgate.netresearchgate.netscielo.brmdpi.com. Its structure was elucidated using spectroscopic data researchgate.netresearchgate.net. However, specific synthetic procedures for its targeted preparation are not detailed in the retrieved information.

Esters of this compound and their Synthetic Routes

The synthesis of this compound esters, including dialkyl and mixed esters, has been investigated, with some specific routes and yields reported.

Dialkyl Esters

Dimethyl (E)-hex-2-enedioate: This compound (CAS 70353-99-0) has a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol csic.esnih.gov. Its synthesis can be achieved through the reaction of methyl vinyl glycolate (B3277807) (MVG) with trimethyl orthoacetate, yielding 72% scielo.org.mx. It can also be formed via the dimerization of methyl acrylate (B77674) rsc.org. Result arkat-usa.org notes its formation as a product of MVG metathesis, and result scielo.org.mx lists it as a co-product in the synthesis of dimethyl adipate (B1204190).

Diethyl hex-2-enedioate: This ester has been synthesized using diethyl ethoxycarbonylmethylphosphonate and ethyl 3-oxopropanoate (B1240783) ymdb.ca. It is also mentioned as a product of methyl acrylate dimerization rsc.org and as a co-product in the synthesis of dimethyl adipate scielo.org.mx. The reduction of diethyl hex-2-enedioate can yield diethyl adipate ebi.ac.uk.

Mixed Esters

6-Ethyl 1-methyl (E)-hex-2-enedioate: The synthesis of this mixed ester has been reported through the reaction of methyl vinyl glycolate (MVG) with triethyl orthoacetate, yielding 74% scielo.org.mxarkat-usa.orgresearchgate.netontosight.ai.

Applications of Hex 2 Enedioic Acid and Its Derivatives in Polymer Science and Materials Chemistry

Monomer in Polymer Synthesis

As a monomer, hex-2-enedioic acid can be incorporated into the main chain of polymers through various polymerization techniques. Its role ranges from being a key intermediate in the production of established high-performance polymers to a component in the synthesis of novel polyesters and polyamides with tailored properties.

Precursor for Adipic Acid in Nylon-6,6 Production

A significant application of this compound lies in its role as an intermediate in the bio-based production of adipic acid, a crucial monomer for the synthesis of nylon-6,6. mdpi.com The conventional manufacturing of adipic acid relies on petroleum-based feedstocks and involves harsh chemical processes, prompting the development of more sustainable alternatives. researchgate.net Bio-catalytic routes that utilize renewable resources like glucose are gaining traction, and several of these pathways proceed through this compound. mdpi.comresearchgate.net

In these biosynthetic processes, engineered microorganisms convert glucose into this compound, which is subsequently hydrogenated to yield adipic acid. mdpi.comacs.org This hydrogenation step can be performed using either chemical catalysts or enzymes. The resulting bio-derived adipic acid is chemically identical to its petrochemical counterpart and can be seamlessly integrated into the existing industrial production of nylon-6,6, a widely used polyamide known for its excellent mechanical properties and thermal stability. mdpi.comresearchgate.netgoogle.com

Table 1: Bio-based Production of Adipic Acid via this compound

| Feedstock | Key Intermediates | Final Product | Significance |

|---|---|---|---|

| Glucose | trans-2-Hexenedioic acid | Adipic Acid | Provides a renewable pathway to a key monomer for nylon-6,6, reducing reliance on fossil fuels. mdpi.comresearchgate.net |

Copolymerization with Polyols for Polyester (B1180765) Synthesis

This compound can serve as a dicarboxylic acid monomer in polycondensation reactions with polyols to create polyesters. google.com The inclusion of this compound introduces unsaturation into the polyester backbone, which can be leveraged for further modifications or to influence the material's properties. nih.gov The characteristics of the resulting polyester, such as its flexibility, thermal stability, and crystallinity, can be fine-tuned by the selection of the polyol comonomer. mdpi.commdpi.com For example, using long-chain aliphatic diols can lead to more flexible polyesters, whereas incorporating aromatic diols can enhance the rigidity and raise the glass transition temperature of the material. oup.com The polymerization is typically conducted at high temperatures, often in the presence of a catalyst to facilitate the esterification process. mdpi.comgoogle.com

Polymerization with Polyamines for Polyamide Synthesis

In a similar fashion to polyester synthesis, this compound can undergo condensation polymerization with polyamines to produce polyamides. google.com This reaction forms amide linkages and results in a polyamide with unsaturated units within its backbone. dpma.de This unsaturation provides a reactive handle for post-polymerization modifications, such as crosslinking, which is not available in saturated polyamides like nylon-6 or nylon-6,6. The properties of these unsaturated polyamides can be tailored by varying the structure of the polyamine used in the polymerization. researchgate.netresearchgate.net

Functionalized Polymer Architectures

The carbon-carbon double bond in this compound is a key feature that allows for the development of more complex and functional polymer architectures beyond simple linear chains.

Potential for Incorporation into Unsaturated Polyester Resins

Unsaturated polyester resins (UPRs) are a significant class of thermosetting polymers used extensively in the production of composites, coatings, and adhesives. dergipark.org.trcore.ac.uk These resins are typically formed from the polycondensation of a mixture of saturated and unsaturated dicarboxylic acids (or their anhydrides) with diols. chalcogen.ro The unsaturation in the polyester chain, traditionally provided by monomers like maleic anhydride (B1165640) or fumaric acid, enables crosslinking with a reactive diluent, such as styrene, to form a rigid, three-dimensional network. dergipark.org.tr

Given its structure as an unsaturated dicarboxylic acid, this compound is a candidate for incorporation into UPR formulations. dergipark.org.tr Its use could offer a way to modify the resin's properties, including its curing behavior, and the mechanical and thermal characteristics of the final crosslinked material. Further research is needed to understand how the specific placement of the double bond in this compound influences the performance of UPRs compared to the currently used unsaturated monomers.

Table 2: Typical Components of Unsaturated Polyester Resins

| Component | Function | Common Examples |

|---|---|---|

| Unsaturated Dicarboxylic Acid | Introduces reactive sites for crosslinking. | Maleic anhydride, Fumaric acid, This compound (potential) dergipark.org.tr |

| Saturated Dicarboxylic Acid | Modifies chain flexibility and other properties. | Phthalic anhydride, Isophthalic acid chalcogen.ro |

| Diol/Polyol | Forms the polyester backbone through reaction with acids. | Propylene glycol, Ethylene (B1197577) glycol chalcogen.ro |

Role in Crosslinking in Polymer Networks

The double bonds present in polymer chains synthesized using this compound can be exploited to create crosslinked polymer networks. researchgate.net The process of crosslinking transforms individual polymer chains into a single, interconnected network, which leads to significant changes in the material's properties, including increased mechanical strength, rigidity, and resistance to heat and solvents. researchgate.netresearchgate.net

The crosslinking of these unsaturated polymers can be triggered by various methods, such as the application of heat in the presence of a free-radical initiator, exposure to radiation like UV light, or through chemical reactions involving the double bonds. nih.govrsc.org The density of the crosslinks in the resulting network can be controlled by adjusting the amount of this compound incorporated into the polymer backbone. This allows for the precise tuning of the final material's properties, enabling the creation of a wide range of materials from soft, swellable hydrogels to hard, rigid thermosets. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Hex 2 Enedioic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of hex-2-enedioic acid from isomers and other compounds, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly common for the separation of dicarboxylic acids. sielc.com A typical mobile phase for the analysis of compounds like this compound consists of a mixture of acetonitrile (B52724) and water, often with the addition of an acidifier like phosphoric acid or formic acid to ensure proper peak shape and retention. sielc.com For applications requiring mass spectrometry detection, volatile modifiers such as formic acid are preferred over phosphoric acid. sielc.com The versatility of HPLC allows for method scalability, making it suitable for both analytical quantification and preparative isolation of impurities. sielc.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically under 2 µm). sielc.com In one study, a UHPLC system coupled to a triple-quadrupole mass spectrometer was employed for the analysis of this compound. acs.org The separation was achieved on an ACQUITY UPLC HSS T3 column using a gradient mobile phase of water and acetonitrile, both containing 0.01% formic acid. acs.org This methodology has been successfully applied to detect the accumulation of this compound in engineered Escherichia coli strains designed for the production of valuable chemicals. acs.org Furthermore, UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) has been utilized for the comprehensive phytochemical analysis of plant and lichen extracts, enabling the identification of a wide array of compounds, including this compound derivatives. rsc.orgresearchgate.net

Gas Chromatography–Mass Spectrometry (GC–MS)

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase their volatility. A common derivatization method is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. Predicted GC-MS data for the TMS-derivatized form of trans-2-hexenedioic acid is available in spectral databases. hmdb.ca GC-MS has been instrumental in identifying and quantifying intermediates in metabolic pathways. For example, it has been used to analyze the degradation products of phenol, where various dicarboxylic acids are formed. researchgate.net The technique has also been applied in the study of fungal and plant extracts to identify a diverse range of metabolites. semanticscholar.orgnih.gov

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the definitive structural identification of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the vinyl protons, which are highly informative for determining the stereochemistry of the double bond. For the (E)-isomer (trans), the vinyl protons typically appear as multiplets in the downfield region of the spectrum. rsc.org For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the ¹H NMR spectrum of a derivative of (E)-hex-2-enedioic acid showed signals for the vinyl protons around 6.8-6.9 ppm and 5.8-5.9 ppm. rsc.org The large coupling constant (J-value) between these protons is indicative of a trans configuration. rsc.org Predicted ¹H NMR spectra are also available in public databases. hmdb.ca

¹³C NMR: The carbon-13 NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, the carboxylic acid carbons typically resonate at approximately 170–175 ppm. The carbons of the conjugated double bond (C=C) are expected to appear in the region of 125–130 ppm. Experimental data for derivatives of (E)-hex-2-enedioic acid in CDCl₃ show the carboxylic carbon signals at around 166-168 ppm and the olefinic carbons at approximately 123-145 ppm. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

| Compound/Derivative | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-tert-Butoxycarbonyl-hex-2-enedioic acid dimethyl ester | CDCl₃ | 6.88 (dt, J = 15.1, 7.0Hz, 1H), 5.91 (d, J = 15.1Hz, 1H) | 169.24, 167.41, 166.53 (C=O), 144.50, 123.42 (C=C) | rsc.org |

| (E) 5-Ethoxycarbonyl-hex-2-enedioic acid diethyl ester | CDCl₃ | 6.89 (t, 1H, J = 7.0 Hz), 5.90 (d, 1H, J = 15.5 Hz) | 167.9, 165.5 (C=O), 143.5, 123.5 (C=C) | wiley-vch.de |

Mass Spectrometry (MS, LC–MS, LC–MS/MS)

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound.

MS: The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 144, corresponding to its molecular formula C₆H₈O₄. The fragmentation pattern would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.

LC-MS and LC-MS/MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the selective and sensitive detection of this compound in complex mixtures. bldpharm.comambeed.com In LC-MS/MS, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected and fragmented to produce characteristic product ions, enhancing the specificity of detection. This technique has been used for the analysis of metabolites in biological samples and for the characterization of compounds in natural product extracts. semanticscholar.org For example, UHPLC-ESI-MS/MS was used to identify various metabolites, including derivatives of dicarboxylic acids, in lichen extracts. semanticscholar.org

Table 2: Mass Spectrometry Data for this compound and its Derivatives

| Analytical Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| GC-MS (Predicted) | EI | 144 (M⁺) | Not specified | |

| MS (EI) of a derivative | EI | 286 (M⁺) | 184 (100%) | rsc.org |

| UHPLC-ESI-MS/MS | ESI (-) | 227.1286 ([M-H]⁻ for Traumatic Acid) | Not specified | semanticscholar.org |

Computational Chemistry and Modeling Studies of Hex 2 Enedioic Acid

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide atomic-level insights into the structure, properties, and reactivity of hex-2-enedioic acid.

Conformational Analysis and Stereochemical Considerations of this compound

While specific detailed conformational analyses of this compound are not extensively detailed in the provided search results, the general understanding of its structure is important. This compound is an unsaturated dicarboxylic acid with a six-carbon chain and a double bond at the second position. The stereochemistry around this double bond (cis or trans) influences its properties and interactions. Computational methods like Density Functional Theory (DFT) are generally used for conformational analysis, predicting stable conformers, and understanding the energy landscape of molecules. Such studies would be vital for predicting how this compound interacts with enzymes or other molecules in a biological system.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are instrumental in understanding the mechanisms of reactions involving this compound. For instance, in the context of adipic acid biosynthesis from lysine (B10760008), this compound is an intermediate that undergoes hydrogenation. DFT calculations can be used to model these hydrogenation steps, predict transition states, activation energies, and reaction intermediates, thereby elucidating the detailed reaction mechanisms. Such studies help in identifying rate-limiting steps and potential bottlenecks in biochemical pathways. For example, studies on similar unsaturated compounds have used DFT to understand C-H activation and lactonization pathways acs.org.

Enzyme Engineering and Pathway Design using Computational Tools

Computational tools are indispensable for designing and optimizing metabolic pathways for the biosynthesis of compounds like adipic acid, where this compound serves as an intermediate.

Enzyme Screening and Optimization through in silico Methods for this compound Pathways

The design of artificial metabolic pathways for the biosynthesis of adipic acid often involves identifying or engineering enzymes capable of catalyzing specific reactions, including those involving this compound. In silico methods, such as enzyme screening and structure-based design, are employed to identify enzymes with desired catalytic activities. This can involve virtual screening of enzyme databases or using computational models to predict the efficacy of engineered enzyme variants. For example, in the context of lysine degradation pathways for adipic acid production, researchers have used computer simulation techniques to screen and design enzymes, aiming to reduce the number of unknown enzymatic steps mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govplos.org. Specifically, identifying enzymes for the reduction of the unsaturated α,β bond in this compound is critical researchgate.netnih.govresearchgate.net. Enoate reductases (ERs) have been identified as potential biocatalysts for the hydrogenation of 2-hexenedioic acid to adipic acid, with studies using in silico docking to assess their suitability researchgate.net.

Metabolic Pathway Simulation and Predictive Modeling

Metabolic pathway simulation and predictive modeling are used to assess the feasibility and efficiency of engineered biological systems. Tools like SimPheny® allow for the creation of in silico network models that simulate mass, energy, or charge flux through biological systems, aiding in the design of metabolic alterations for enhanced product biosynthesis google.comgoogle.com. Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are computational techniques used to quantify and predict metabolic fluxes within cellular systems creative-proteomics.comnih.govbiorxiv.org. These methods can be applied to predict the flow of metabolites, including this compound, through engineered pathways, helping to optimize yields and identify areas for improvement. For instance, flux ratio analysis estimates the relative fraction of a metabolite flowing through a specific reaction or pathway based on stoichiometric models and labeling data creative-proteomics.com.

Application of Machine Learning and Artificial Intelligence

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being applied to accelerate research in biochemistry and metabolic engineering, including studies related to this compound.

Deep Learning for Predicting Chemical Reactivity and Interactions of this compound Derivatives

Deep learning (DL) models have emerged as significant tools in chemoinformatics for predicting molecular properties and chemical reactivity arxiv.orguc.pt. These models can be trained on large datasets of chemical reactions and properties to learn complex patterns. For this compound and its derivatives, DL could be employed to:

Predict Reactivity: By representing molecules as graphs or sequences (like SMILES strings), DL models can be trained to predict various reactivity indices, such as electrophilicity or nucleophilicity arxiv.org. For this compound derivatives, such models could forecast how the presence and position of the double bond, along with potential substitutions, influence their susceptibility to specific chemical transformations.

Model Interactions: DL can also be used to predict non-covalent interactions, such as those involved in binding to biological targets or catalytic surfaces. This could involve predicting binding affinities or identifying key interaction sites without explicit molecular dynamics simulations, thereby accelerating the screening process.

While specific research employing deep learning for the direct prediction of this compound's chemical reactivity is not detailed in the provided snippets, the general success of DL in predicting chemical patterns and reaction outcomes arxiv.orguc.pt suggests its applicability. Studies on predicting chemical reactivity often involve quantum mechanical calculations (like DFT) to generate training data for DL models arxiv.org.

Docking Simulations for Ligand-Enzyme Interactions Related to this compound Metabolism

Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to a protein target, which is crucial for understanding enzyme-ligand interactions and metabolic pathways nih.govnih.govmdpi.com. For this compound, docking simulations could be applied to:

Investigate Metabolic Pathways: this compound is linked to metabolic pathways, such as the degradation of lysine and the biosynthesis of adipic acid mdpi.comresearchgate.netplos.org. Docking studies could identify specific enzymes that interact with this compound or its precursors/products, predicting how these molecules fit into the active sites of enzymes involved in these metabolic routes.

Identify Enzyme Inhibitors/Activators: By simulating the binding of this compound or its analogs to relevant enzymes, researchers can predict potential inhibitory or activating effects. This is vital for understanding cellular regulation and for drug discovery efforts targeting metabolic processes.

Research indicates that this compound can be formed via the deamination of 2-aminoadipic acid, a step critical in adipic acid biosynthesis pathways plos.org. Furthermore, studies have explored the construction of artificial pathways for adipic acid biosynthesis using computer simulation techniques to screen and design enzymes mdpi.com. While direct docking studies specifically on this compound and its metabolic enzymes are not explicitly detailed, the general methodology of using docking to understand ligand-enzyme interactions in metabolic contexts is well-established nih.govnih.govmdpi.com. For instance, a study used a combination of deep learning and docking for virtual screening to identify potential inhibitors for EGLN1, involving a derivative of this compound, highlighting the integration of these computational techniques researchgate.net.

Future Research Directions and Unexplored Avenues for Hex 2 Enedioic Acid

Advancements in Sustainable Production Methodologies

The development of environmentally friendly and economically viable methods for producing hex-2-enedioic acid is a primary research focus. This involves a shift from conventional chemical synthesis to bio-based and biocatalytic processes that utilize renewable resources and offer greater efficiency.

A critical area of future research lies in the identification and utilization of novel bio-based feedstocks for the synthesis of this compound. The goal is to move away from petroleum-based precursors towards renewable and abundant biomass. Lignocellulosic biomass, derived from agricultural and forestry waste, is a particularly promising feedstock due to its rich composition of sugars and other organic compounds that can be converted into valuable chemicals.

Researchers are investigating various conversion pathways, including the use of platform chemicals derived from biomass, such as 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com HMF can be a precursor to other important bio-based monomers like 2,5-furandicarboxylic acid (FDCA), and similar strategies could be adapted for this compound production. mdpi.comrsc.org The development of efficient and selective catalytic processes to convert these bio-based platform molecules into this compound is a key challenge that needs to be addressed.

| Potential Bio-based Feedstock | Key Conversion Intermediates | Research Focus |

| Lignocellulosic Biomass | Glucose, Xylose, 5-Hydroxymethylfurfural (HMF) | Development of catalytic and microbial conversion routes. |

| Vegetable Oils | Fatty Acids | Engineering of metabolic pathways in microorganisms for conversion. |

| Algal Biomass | Carbohydrates, Lipids | Integrated biorefinery concepts for co-production of fuels and chemicals. |

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly specific and efficient route to produce this compound under mild conditions. mdpi.com Future research will focus on enhancing these processes to achieve higher yields and greater efficiency, making them competitive with traditional chemical synthesis.

One promising approach is the use of immobilized enzymes, such as lipases, which can be reused for multiple reaction cycles, reducing costs and improving the sustainability of the process. mdpi.com Genetic and protein engineering techniques are also being employed to improve the stability, activity, and selectivity of enzymes involved in the synthesis of dicarboxylic acids. For instance, ene-reductases are a class of enzymes that can stereoselectively reduce C=C double bonds and could be engineered for the specific synthesis of this compound isomers. nih.gov The development of robust microbial cell factories through metabolic engineering is another key area of research aimed at optimizing the production of this compound from simple sugars.

Exploration of Novel Synthetic Routes and Derivatization Strategies

Beyond bio-based production, the exploration of novel chemical synthetic routes and derivatization strategies is crucial for expanding the chemical toolbox available for this compound and its derivatives. These new methods can offer alternative pathways to the compound and enable the creation of novel molecules with tailored properties.

Recent advancements in catalysis, such as transition-metal catalysis and photocatalysis, present opportunities for developing more efficient and selective syntheses of unsaturated dicarboxylic acids. These methods can operate under milder conditions and offer greater control over the stereochemistry of the final product.

Derivatization is a powerful strategy for modifying the properties of this compound and creating new functional molecules. nih.govresearchgate.net For example, the carboxylic acid groups can be converted into esters, amides, or other functional groups to alter solubility, reactivity, and other physicochemical properties. "Twin derivatization" strategies, which involve labeling the molecule with specific reagents, can enhance detection and quantification in complex biological samples, aiding in metabolic studies. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts and reaction conditions. |

| Photocatalysis | Use of visible light as a sustainable energy source, mild reaction conditions. | Design of new photocatalysts for specific bond formations. |

| Derivatization | Tailoring of physicochemical properties, enabling new applications. nih.gov | Exploration of new derivatizing agents and reaction pathways. |

Deepening Understanding of Metabolic Regulation and Enzyme Specificity in this compound Pathways

A fundamental understanding of the metabolic pathways that produce and consume this compound is essential for developing efficient biocatalytic production methods. nih.gov Future research will focus on elucidating the regulatory mechanisms that control these pathways and the factors that determine the specificity of the enzymes involved. dntb.gov.ua

This involves identifying the genes that encode the enzymes responsible for this compound biosynthesis and degradation, and studying how the expression of these genes is regulated in response to different environmental cues. Techniques such as transcriptomics, proteomics, and metabolomics can provide a systems-level view of the metabolic network and help identify key control points.

Understanding enzyme specificity is crucial for designing biocatalysts that produce the desired product with high purity. mdpi.com Researchers are using techniques like site-directed mutagenesis and computational modeling to probe the active sites of enzymes and understand the molecular basis of their substrate specificity. dntb.gov.ua This knowledge can then be used to engineer enzymes with improved properties for the production of this compound.

Expanded Applications in Advanced Materials and Polymer Technologies

This compound, with its dicarboxylic acid functionality and a reactive double bond, is a versatile building block for the synthesis of advanced materials and polymers. researchgate.net Future research will explore its potential in a wide range of applications, from biodegradable plastics to high-performance coatings.

The presence of the double bond in the backbone of polymers derived from this compound can impart unique properties, such as the ability to be cross-linked or functionalized after polymerization. This opens up possibilities for creating novel materials with tailored mechanical, thermal, and chemical properties. For example, it can be used to synthesize unsaturated polyesters, polyamides, and polyurethanes. researchgate.net The development of bio-based non-isocyanate polyurethanes (NIPUs) from dicarboxylic acids like FDCA is an active area of research that could be extended to this compound. rsc.org

Furthermore, the biodegradability of polymers derived from bio-based monomers is a key advantage in the quest for more sustainable materials. Research will focus on evaluating the environmental fate of this compound-based polymers and optimizing their properties for applications in packaging, agriculture, and medicine.

Q & A

Q. What are the primary synthetic pathways for hex-2-enedioic acid, and how do reaction conditions influence isomer selectivity?

this compound can be synthesized via oxidation of diols or dienes, with isomer selectivity (Z/E) heavily dependent on catalysts and solvents. For example, using palladium-based catalysts under acidic conditions favors the (E)-isomer, while enzymatic methods may yield the (Z)-form . Reaction temperature (e.g., 25°C vs. 60°C) and pH (acidic vs. neutral) should be systematically varied to optimize yield and purity. Data should be validated via NMR and HPLC to confirm structural assignments .

Q. How can researchers differentiate this compound from its structural analogs using spectroscopic techniques?

Key distinctions include:

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=C stretches (~1650 cm⁻¹).

- ¹³C NMR : Chemical shifts at δ ~125–130 ppm for the conjugated alkene carbons and δ ~170–175 ppm for carboxylic carbons.

- Mass spectrometry : Molecular ion peaks at m/z 144 (C₆H₈O₄) and fragmentation patterns (e.g., loss of CO₂ groups). Calibration with pure standards and comparison to literature data (e.g., degradation studies in ) are critical for accuracy.

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s role in enzymatic inhibition or activation?

- Hypothesis formulation : Specify whether the acid acts as a competitive/non-competitive inhibitor or cofactor.

- Control variables : Include pH buffers (e.g., citrate-phosphate for acidic conditions) and enzyme purity (>90% via SDS-PAGE).

- Data collection : Measure reaction rates (e.g., spectrophotometric assays at λ = 340 nm for NADH depletion) under varying acid concentrations (0.1–10 mM).

- Statistical validation : Use ANOVA to assess significance (p < 0.05) and account for autocorrelation in time-series data .

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., ΔH of combustion) for this compound?

- Literature scoping : Conduct a systematic review to identify methodologies (e.g., bomb calorimetry vs. computational DFT) and potential biases (e.g., solvent effects) .

- Replication : Reproduce key studies under standardized conditions (e.g., IUPAC-recommended protocols) .

- Error analysis : Quantify uncertainties from instrument calibration (e.g., ±0.5 kJ/mol for calorimetry) and sample purity (e.g., GC-MS validation) .

Q. What strategies optimize chromatographic separation of this compound isomers in complex biological matrices?

- Column selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.

- Mobile phase : Adjust acetonitrile/water ratios (e.g., 70:30 v/v) with 0.1% formic acid to enhance peak symmetry.

- Validation : Spike recovery tests (85–115%) and limit of detection (LOD < 0.1 µg/mL) via calibration curves (R² > 0.99) .

Methodological Guidance

Q. How to design a scoping review for this compound’s applications in polymer chemistry?

- Search strategy : Use databases (SciFinder, Reaxys) with keywords: “this compound” AND (“polyester” OR “crosslinking”).

- Inclusion criteria : Peer-reviewed studies (2000–2025) reporting molecular weights (Mn > 10 kDa) or thermal stability (Tg > 100°C).

- Data synthesis : Tabulate results (e.g., Table 1) comparing polymerization methods (e.g., melt vs. solution polycondensation) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression : Fit data to Hill or Log-Logit models (EC₅₀ ± 95% CI).

- Cluster analysis : Group cell viability data (e.g., MTT assays) by treatment duration (24h vs. 48h).

- Sensitivity analysis : Test robustness to outliers (e.g., Cook’s distance > 0.5) .

Data Presentation Standards

Q. How to address conflicting bioactivity data for this compound in peer review?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.